molecular formula C19H14Br3NO2 B11988435 N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide

Cat. No.: B11988435
M. Wt: 528.0 g/mol
InChI Key: YSDYLYFDKITELY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide typically involves multiple steps, starting with the preparation of the naphthyloxyethyl intermediate. This intermediate is then reacted with tribromomethane and benzoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Tribromo-1-(2-naphthyloxy)ethyl)benzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its three bromine atoms and naphthyloxy group make it particularly interesting for research in various fields .

Properties

Molecular Formula

C19H14Br3NO2

Molecular Weight

528.0 g/mol

IUPAC Name

N-(2,2,2-tribromo-1-naphthalen-2-yloxyethyl)benzamide

InChI

InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-7-2-1-3-8-14)25-16-11-10-13-6-4-5-9-15(13)12-16/h1-12,18H,(H,23,24)

InChI Key

YSDYLYFDKITELY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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